Cas no 1312792-30-5 (micropeptin GH979)

micropeptin GH979 structure
micropeptin GH979 structure
Product Name:micropeptin GH979
CAS-nummer:1312792-30-5
MF:C49H69N7O14
MW:980.110673666
CID:2041988
PubChem ID:53361002
Update Time:2025-04-21

micropeptin GH979 Chemische en fysische eigenschappen

Naam en identificatie

    • micropeptin GH979
    • 1312792-30-5
    • CHEBI:216759
    • (3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid
    • DTXSID901335473
    • (3R)-4-(((2S,5S,8S,11S,12S,15S,18S,21R)-5-benzyl-2-((S)-sec-butyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo[16.3.1]docosan-12-yl)amino)-3-((R)-2-hydroxy-3-(4-hydroxyphenyl)propanamido)-4-oxobutanoic acid
    • (3S)-4-(((2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-((2S)-butan-2-yl)-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo(16.3.1)docosan-12-yl)amino)-3-(((2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)amino)-4-oxobutanoic acid
    • (3R)-4-(((2S,5S,8S,11S,12S,15S,18S,21R)-5-benzyl-2-((S)-sec-butyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo(16.3.1)docosan-12-yl)amino)-3-((R)-2-hydroxy-3-(4-hydroxyphenyl)propanamido)-4-oxobutanoic acid
    • Inchi: 1S/C49H69N7O14/c1-9-27(6)41-48(68)55(8)35(22-29-13-11-10-12-14-29)44(64)53-39(26(4)5)49(69)70-28(7)40(46(66)52-33(21-25(2)3)42(62)50-32-19-20-37(59)56(41)47(32)67)54-43(63)34(24-38(60)61)51-45(65)36(58)23-30-15-17-31(57)18-16-30/h10-18,25-28,32-37,39-41,57-59H,9,19-24H2,1-8H3,(H,50,62)(H,51,65)(H,52,66)(H,53,64)(H,54,63)(H,60,61)/t27-,28+,32+,33-,34-,35-,36-,37+,39-,40-,41-/m0/s1
    • InChI-sleutel: JRKQMCKTFHKZAH-NKFMKWLDSA-N
    • LACHT: O[C@@H]1CC[C@@H]2C(N1[C@H](C(N(C)[C@H](C(N[C@H](C(=O)O[C@H](C)[C@@H](C(N[C@@H](CC(C)C)C(N2)=O)=O)NC([C@H](CC(=O)O)NC([C@H](CC1C=CC(=CC=1)O)O)=O)=O)C(C)C)=O)CC1C=CC=CC=1)=O)[C@@H](C)CC)=O

Berekende eigenschappen

  • Exacte massa: 979.49024990g/mol
  • Monoisotopische massa: 979.49024990g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 70
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1850
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 310Ų
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.